molecular formula C7H10O2 B2862877 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 878167-02-3

7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B2862877
CAS No.: 878167-02-3
M. Wt: 126.155
InChI Key: UQBTXMZEYAAYHY-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic organic compound characterized by a unique structure that includes an oxabicycloheptane ring system with an aldehyde functional group at the second position.

Mechanism of Action

Target of Action

Related compounds such as 7-oxanorbornanes have been found to exhibit biological activity , suggesting potential interactions with biological targets.

Biochemical Pathways

It’s worth noting that 7-oxanorbornanes and their derivatives have been used in the synthesis of various bioactive compounds , indicating potential involvement in diverse biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This method allows for the formation of the bicyclic structure with high stereoselectivity . The reaction conditions often include the use of a Lewis acid catalyst to enhance the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions under controlled temperature and pressure conditions to ensure consistent product quality and yield. The use of continuous flow reactors can also be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Lacks the aldehyde functional group and has different reactivity and applications.

    7-Oxabicyclo[2.2.1]heptane-2-methanol: The reduced form of 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde with an alcohol functional group.

    7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid: The oxidized form with a carboxylic acid functional group.

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-4-5-3-6-1-2-7(5)9-6/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBTXMZEYAAYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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